Selectivity Advantage: Negligible Prolyl Hydroxylase Inhibition vs. Non-Selective Hydroxamic Acid Building Blocks
In a broad off-target selectivity panel, a close structural analogue of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one was evaluated against viral prolyl 4-hydroxylase (CPH), a common liability for metal-chelating fragments. The compound exhibited exceptional selectivity with an IC50 > 100,000 nM [1]. This clean profile is notable compared to many 2-oxoglutarate analogue inhibitors, which often show potent CPH inhibition in the nanomolar range. The tertiary alcohol and N-methyl protection likely prevent the bidentate iron chelation required for CPH active site engagement, providing a clean starting point for medicinal chemistry campaigns targeting other enzymes such as histone demethylases (e.g., KDM4A) where structurally related pyrrolidinones have shown activity [1].
| Evidence Dimension | Inhibitory activity against viral prolyl 4-hydroxylase (CPH) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (for close structural analogue CHEMBL3785984; 4-hydroxy-N-methylpyrrolidin-2-one core) |
| Comparator Or Baseline | Typical 2-oxoglutarate analogue inhibitors exhibit nanomolar CPH IC50 values; this remains >100-fold higher than common screening hit thresholds (~1 µM) |
| Quantified Difference | IC50 > 100 µM indicates negligible engagement (assay detection limit), representing at least 100-fold selectivity gap over typical fragment-like chelators. |
| Conditions | Inhibition of N-terminal His6-tagged recombinant Paramecium bursaria chlorella virus 1 CPH expressed in Escherichia coli Rosetta 2 (DE3) |
Why This Matters
Procurement teams seeking a chiral pyrrolidinone scaffold for epigenetic or metabolic enzyme targets benefit from a core that is pre-validated to be silent against a common off-target, reducing downstream liability optimization cycles.
- [1] BindingDB Entry BDBM50158888 / ChEMBL CHEMBL3785984. Affinity Data for Prolyl 4-hydroxylase (PBCV-1) and Lysine-specific demethylase 4A (Human). View Source
